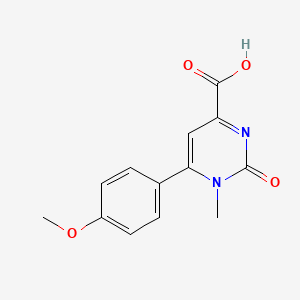

3-Chloro-2-(3-methylphenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Chloro-2-(3-methylphenoxy)aniline” is a chemical compound with the molecular formula C13H12ClNO . It is used in proteomics research .

Synthesis Analysis

The synthesis of anilines like “3-Chloro-2-(3-methylphenoxy)aniline” can involve various methods. One such method involves the use of polysulfide in water, stirring, adding ammonium salts, heating, controlling the temperature to be 30-105 DEG C, adding dropwisely 6-chloro-2-nitrotoluene to perform a reaction .Molecular Structure Analysis

The molecular weight of “3-Chloro-2-(3-methylphenoxy)aniline” is 233.69 . The exact structure can be determined using spectroscopic analysis .Chemical Reactions Analysis

The chemical reactions involving “3-Chloro-2-(3-methylphenoxy)aniline” can be complex and depend on the conditions and reagents used. For instance, anilines can undergo direct nucleophilic substitution or nucleophilic substitution through aryne intermediates .Scientific Research Applications

Synthesis Applications

Synthesis of Derivatives : 3-Chloro-2-(3-methylphenoxy)aniline is used in synthesizing various derivatives, such as 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, a compound characterized by high yield and environmental friendliness (Wen Zi-qiang, 2007).

Industrial Production : Practical processes have been developed for the synthesis of derivatives like 3-chloro-4-(3-fluorobenzyloxy) aniline, highlighting attributes like low waste and amenability to industrial production (Zhang Qingwen, 2011).

Insecticide Synthesis : In the synthesis of insecticides, like Novaluron, 3-Chloro-2-(3-methylphenoxy)aniline plays a crucial role, demonstrating its applicability in agricultural chemistry (Wen Zi-qiang, 2008).

Environmental and Material Science

Adsorption Studies : This compound is part of studies involving adsorption of toxic compounds from wastewater, showcasing its relevance in environmental science (P. Słomkiewicz et al., 2017).

Catalysis Research : In research exploring catalytic oxidation, derivatives of 3-Chloro-2-(3-methylphenoxy)aniline, such as Fe3O4 magnetic nanoparticles, are investigated for removing harmful compounds like phenol and aniline from solutions (Shengxiao Zhang et al., 2009).

Material Science : The effects of chloro and methyl derivatives of N-[4-(4-Substituted benzoyloxy)benzylidene]anilines, including compounds like 3-Chloro-2-(3-methylphenoxy)aniline, are studied for their impact on mesomorphic properties in materials science (H. Hasegawa et al., 1989).

Biochemical and Pharmaceutical Research

DNA Binding Studies : Studies on chlorohydroxyaniline derivatives, which include 3-Chloro-2-(3-methylphenoxy)aniline, have explored their DNA binding behavior and potential applications in biosensors and rechargeable batteries (S. Shahzad et al., 2014).

Health Monitoring : In health monitoring, derivatives of this compound are used in developing sensors for biomarkers like 4-Aminophenol in urine, an indicator of aniline exposure (Yingmin Jin & B. Yan, 2021).

Safety and Hazards

properties

IUPAC Name |

3-chloro-2-(3-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-4-2-5-10(8-9)16-13-11(14)6-3-7-12(13)15/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWQBDAOTPRWSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)